Thieno[2,3-d]pyridazine dihydrochloride
Description
Thieno[2,3-d]pyridazine dihydrochloride is a heterocyclic compound featuring a fused thiophene-pyridazine ring system. The parent compound, Thieno[2,3-d]pyridazine (CAS 272-15-1), has a molecular formula of C₆H₄N₂S and a molecular weight of 136.17 g/mol . Its dihydrochloride salt enhances solubility and stability, making it more suitable for pharmacological applications. Key physicochemical properties of the parent compound include a melting point of 167°C, a predicted density of 1.368 g/cm³, and a boiling point of 343.4°C .
Properties
CAS No. |
16364-00-4 |
|---|---|
Molecular Formula |
C6H6Cl2N2S |
Molecular Weight |
209.088 |
IUPAC Name |
thieno[2,3-d]pyridazine;dihydrochloride |
InChI |
InChI=1S/C6H4N2S.2ClH/c1-2-9-6-4-8-7-3-5(1)6;;/h1-4H;2*1H |
InChI Key |
GATMKRKFEONIRT-UHFFFAOYSA-N |
SMILES |
C1=CSC2=CN=NC=C21.Cl.Cl |
Synonyms |
THIENO[2,3-D]PYRIDAZINE 2HCL |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Thieno[2,3-d]pyridazine dihydrochloride is structurally distinct from related fused heterocycles like Thieno[2,3-d]pyrimidines and Thieno[3,2-d]pyridazines (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Differences :
- Pyridazine vs. Pyrimidine: The pyridazine ring in Thieno[2,3-d]pyridazine contains two adjacent nitrogen atoms, whereas pyrimidine (in Thieno[2,3-d]pyrimidine) has two non-adjacent nitrogens. This difference alters electronic properties and reactivity .
- Solubility: The dihydrochloride form improves aqueous solubility compared to neutral thieno derivatives, facilitating in vitro assays .
Table 2: Bioactivity Profiles
Key Findings :
- Antimicrobial Activity: Thieno[2,3-d]pyridazine derivatives with trifluoromethyl phenoxy groups (e.g., 8a–8j) show superior activity against E. coli and C. albicans compared to non-halogenated analogs .
- Anticancer Potency: Thieno[2,3-d]pyrimidines modified with alkyl chains exhibit nanomolar IC₅₀ values in breast and colon cancer cell lines .
- Structural Impact : Oxadiazole substituents at the 6-position enhance antimicrobial efficacy by improving membrane penetration .
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